4-Butyl vs. 4-Methyl Substitution: Molecular Weight and Estimated Lipophilicity Differential
The 4-butyl substituent increases both molecular weight and estimated lipophilicity relative to the 4-methyl analog 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid (CAS 301683-08-9), a reported HIV integrase inhibitor . The additional CH2CH2 moiety contributes a molecular weight increase of 42.08 Da (324.76 vs. 282.68 g/mol) . Based on the experimentally determined logP of the acetic acid homolog (XLogP3-AA 3.5 for the C4-butyl acetic acid analog) [1] and the known π increment of ~0.5 per methylene unit, the estimated logP of the target compound is approximately 3.8–4.0, compared to an estimated ~2.5–2.8 for the 4-methyl analog. This >1 log-unit difference translates to approximately 10-fold higher n-octanol/water partitioning, which can profoundly affect membrane permeability, protein binding, and assay-specific pharmacokinetic properties.
| Evidence Dimension | Molecular weight and estimated lipophilicity (logP) |
|---|---|
| Target Compound Data | MW 324.76 g/mol; estimated logP ~3.8–4.0 (C16H17ClO5) [1] |
| Comparator Or Baseline | 4-Methyl analog (CAS 301683-08-9): MW 282.68 g/mol; estimated logP ~2.5–2.8 (C13H11ClO5) |
| Quantified Difference | ΔMW = +42.08 Da; ΔlogP ≈ +1.0 to +1.5 log units (~10–30× higher lipophilicity) |
| Conditions | Calculated properties based on fragment constants; XLogP3-AA value of 3.5 for acetic acid homolog used as reference point |
Why This Matters
The 10- to 30-fold higher lipophilicity of the 4-butyl analog relative to the 4-methyl analog can be decisive for assays requiring membrane penetration, hydrophobic pocket occupancy, or differential protein binding, making simple substitution of the 4-methyl compound inadvisable for SAR-sensitive campaigns.
- [1] PubChem. 2-[(4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetic acid (CID 1981392). Computed properties: XLogP3-AA 3.5. National Library of Medicine. View Source
